4-vinylphthalic acid
Overview
Description
4-vinylphthalic acid is an organic compound with the chemical formula C10H8O4. It is a dicarboxylic acid containing an ethenyl group attached to a benzene ring. This compound is known for its applications in the synthesis of high-performance polymers and resins due to its unique chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-vinylphthalic acid involves the reaction of phthalic acid with vinyl chloride under suitable conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the ethenyl group .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where phthalic acid and vinyl chloride are reacted in the presence of a catalyst. The reaction mixture is then purified through various separation techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-vinylphthalic acid can undergo several types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-vinylphthalic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins, such as PET-type resins.
Medicine: Research into its use in drug delivery systems and medical devices.
Industry: Utilized in the production of light-sensitive resins and photolithography materials.
Mechanism of Action
The mechanism of action of 4-vinylphthalic acid involves its ability to undergo various chemical reactions due to the presence of the ethenyl group and carboxylic acid groups. These functional groups allow the compound to participate in polymerization reactions, forming long-chain polymers with unique properties. The molecular targets and pathways involved include the formation of ester linkages and cross-linking reactions that enhance the material’s thermal and mechanical properties .
Comparison with Similar Compounds
2-Ethenylbenzene-1,4-dicarboxylic acid: Another dicarboxylic acid with an ethenyl group, used in similar applications.
4,4’-Stilbenedicarboxylic acid: Used in the synthesis of luminescent materials and metal-organic frameworks.
Uniqueness: 4-vinylphthalic acid is unique due to its specific arrangement of functional groups, which allows for the synthesis of high-performance polymers with excellent thermal and mechanical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
4-ethenylphthalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-2-6-3-4-7(9(11)12)8(5-6)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXNOGQHTZSYFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293240 | |
Record name | 4-ethenylbenzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22037-61-2 | |
Record name | NSC88000 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88000 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-ethenylbenzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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